molecular formula C11H10N2O B13742909 6-Methylquinoline-3-carboxamide

6-Methylquinoline-3-carboxamide

Cat. No.: B13742909
M. Wt: 186.21 g/mol
InChI Key: FADRESHZNHIAFY-UHFFFAOYSA-N
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Description

6-Methylquinoline-3-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of a carboxamide group at the 3-position and a methyl group at the 6-position of the quinoline ring imparts unique properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinoline-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 6-methylquinoline with a suitable carboxylating agent under controlled conditions. For instance, the reaction of 6-methylquinoline with phosgene or its derivatives in the presence of a base can yield the desired carboxamide. Another method involves the use of 6-methylquinoline-3-carboxylic acid, which can be converted to the carboxamide through an amide formation reaction using reagents like thionyl chloride and ammonia.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Methylquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 4-positions, using reagents like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: 6-Methylquinoline-3-amine.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

6-Methylquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

    Industry: The compound is used in the development of dyes, catalysts, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-Methylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

    Quinoline-3-carboxamide: Lacks the methyl group at the 6-position, which may affect its biological activity and chemical reactivity.

    6-Chloroquinoline-3-carboxamide: Contains a chlorine atom instead of a methyl group, leading to different electronic and steric properties.

    6-Methylquinoline-2-carboxamide: The carboxamide group is at the 2-position, which can influence its interaction with biological targets.

Uniqueness: 6-Methylquinoline-3-carboxamide is unique due to the specific positioning of the methyl and carboxamide groups, which can influence its chemical reactivity and biological activity. This structural arrangement can result in distinct pharmacological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

6-methylquinoline-3-carboxamide

InChI

InChI=1S/C11H10N2O/c1-7-2-3-10-8(4-7)5-9(6-13-10)11(12)14/h2-6H,1H3,(H2,12,14)

InChI Key

FADRESHZNHIAFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)C(=O)N

Origin of Product

United States

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